6-Phenoxynicotinic Acid

Description

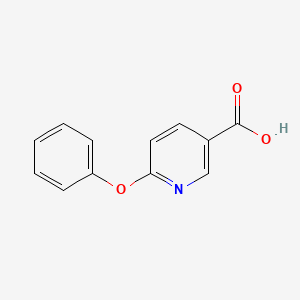

Structure

3D Structure

Properties

IUPAC Name |

6-phenoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEUNYLQJDQNAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380129 | |

| Record name | 6-Phenoxynicotinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51362-38-0 | |

| Record name | 6-Phenoxynicotinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Phenoxynicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Phenoxynicotinic Acid for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful design of novel functional molecules. Among these, 6-Phenoxynicotinic acid has emerged as a compound of significant interest. Its unique architecture, which marries the biological relevance of the nicotinic acid core with the tunable physicochemical properties of a phenoxy substituent, offers a versatile platform for innovation. This guide is intended to serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the physical and chemical properties of this compound. By synthesizing available data with established chemical principles, we aim to equip the scientific community with the foundational knowledge necessary to unlock the full potential of this intriguing molecule.

Core Molecular Attributes and Physicochemical Profile

A thorough understanding of the fundamental physical and chemical properties of a molecule is the bedrock of its application in any scientific endeavor. These parameters govern its behavior in both synthetic transformations and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.

Structural and General Data

This compound is a white to off-white crystalline solid.[1] Its core structure consists of a pyridine ring substituted with a carboxylic acid group at the 3-position and a phenoxy group at the 6-position.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉NO₃ | [1] |

| Molecular Weight | 215.21 g/mol | [1] |

| CAS Number | 51362-38-0 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Canonical SMILES | C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)O | [1] |

| InChI Key | GFEUNYLQJDQNAN-UHFFFAOYSA-N | [1] |

Thermal Properties

Solubility Profile

The solubility of this compound is dictated by the interplay of its polar carboxylic acid group and its more nonpolar phenoxy and pyridine rings.

-

Aqueous Solubility: As with many carboxylic acids, its solubility in water is expected to be limited but will increase significantly in alkaline solutions due to the formation of the more soluble carboxylate salt.

-

Organic Solvents: It is anticipated to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols. This solubility is a key factor in its utility as a reactant in organic synthesis.

Acidity (pKa)

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of any chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a set of characteristic signals. The aromatic protons on the pyridine and phenyl rings will appear in the downfield region (typically δ 7.0-9.0 ppm). The carboxylic acid proton will be observed as a broad singlet at a very downfield chemical shift (often >10 ppm) and is readily exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display twelve distinct signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically in the range of 165-185 ppm). The aromatic carbons will resonate in the approximate range of 110-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

-

A broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.

-

C=C and C=N stretching vibrations from the aromatic rings in the 1600-1450 cm⁻¹ region.

-

A C-O stretching band for the phenoxy ether linkage.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is a composite of the reactivities of its constituent functional groups: the carboxylic acid, the pyridine ring, and the phenoxy ether. This multi-functionality makes it a versatile building block for the synthesis of a wide range of derivatives.[4][5]

Reactions at the Carboxylic Acid Group

The carboxylic acid is the most synthetically versatile handle on the molecule.

-

Amide Bond Formation: This is a cornerstone reaction in medicinal chemistry. The carboxylic acid can be activated using a variety of coupling reagents (e.g., HATU, HOBt/EDC) to facilitate reaction with primary or secondary amines, yielding a diverse library of amides.

-

Esterification: The carboxylic acid can be converted to its corresponding ester through Fischer esterification (reaction with an alcohol under acidic catalysis) or by reaction with an alkyl halide in the presence of a base.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, providing another avenue for derivatization.

Experimental Workflow: General Amide Coupling

Caption: A simplified workflow for the synthesis of amide derivatives from this compound.

Reactivity of the Pyridine Ring

The pyridine ring is electron-deficient, which governs its reactivity profile.

-

Electrophilic Aromatic Substitution (EAS): EAS reactions on the pyridine ring are generally challenging and require forcing conditions. If substitution occurs, it is likely to be directed to the positions meta to the nitrogen atom.

-

Nucleophilic Aromatic Substitution (SNAr): The 6-position of the pyridine ring is activated towards nucleophilic attack. While the phenoxy group is not an exceptionally facile leaving group, it can potentially be displaced by strong nucleophiles under forcing conditions.

Stability of the Phenoxy Ether Linkage

The ether bond is generally stable under a wide range of reaction conditions, which is a significant advantage in multi-step syntheses. Cleavage of this bond typically requires harsh reagents such as strong protic acids (e.g., HBr) or Lewis acids at elevated temperatures.

Applications in Drug Discovery and Materials Science

The structural features of this compound make it an attractive starting point for various applications.

-

Medicinal Chemistry: The nicotinic acid scaffold is a well-established pharmacophore. The ability to readily synthesize a wide array of amide and ester derivatives allows for the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents. For instance, derivatives of 2-phenoxynicotinic acid have been investigated as analgesic and anti-inflammatory agents.[6]

-

Materials Science: The rigid, aromatic nature of the molecule, combined with its functional handles, makes it a candidate for the synthesis of novel polymers, metal-organic frameworks (MOFs), and other advanced materials with potentially interesting optical or electronic properties.

Conclusion: A Building Block of Promise

This compound represents a valuable and versatile platform for chemical innovation. Its well-defined, albeit not exhaustively documented, physicochemical properties, combined with the predictable reactivity of its functional groups, provide a solid foundation for its use in the rational design of new molecules. For researchers in drug discovery, it offers a scaffold ripe for modification to target a host of biological endpoints. In materials science, it presents opportunities for the construction of novel, functional architectures. As our understanding of this and related molecules continues to grow, so too will the scope of their applications, solidifying the importance of such fundamental building blocks in advancing scientific discovery.

References

- Exploring 6-(Trifluoromethyl)

-

Material Safety Data Sheet - 2-Phenoxynicotinic acid. Cole-Parmer. (URL: [Link])

-

6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819. PubChem. (URL: [Link])

-

6-Phenylnicotinic acid | C12H9NO2 | CID 120118. PubChem. (URL: [Link])

-

5-Phenylpyridine-3-carboxylic acid | C12H9NO2 | CID 346160. PubChem. (URL: [Link])

-

Design and Synthesis of 2-phenoxynicotinic Acid Hydrazides as Anti-Inflammatory and Analgesic Agents. PubMed. (URL: [Link])

-

Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. (URL: [Link])

-

Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. (URL: [Link])

- Investigating the physicochemical properties of phenazopyridine hydrochloride using high-performance liquid chromatography and UV-Visible spectrophotometry. (URL not available)

- SAFETY D

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. (URL: [Link])

-

2-Phenoxynicotinic acid | C12H9NO3 | CID 123450. PubChem. (URL: [Link])

-

Phenazopyridine | C11H11N5 | CID 4756. PubChem. (URL: [Link])

-

Nicotinic acid derivatives: Application and uses, review. ResearchGate. (URL: [Link])

-

Synthesis and Vibrational Spectroscopic Study of Some Metal (II) Halide and Tetracyanonickelate Complexes of Isonicotinic Acid. ResearchGate. (URL: [Link])

-

Physical Properties of Carboxylic Acids. Chemistry LibreTexts. (URL: [Link])

-

Investigating the physicochemical properties of phenazopyridine hydrochloride using high-performance liquid chromatography and UV-Visible spectrophotometry. Semantic Scholar. (URL: [Link])

-

Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. PMC. (URL: [Link])

Sources

- 1. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 6-Fluoronicotinic acid | 403-45-2 [chemicalbook.com]

- 4. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Phenoxynicotinic acid CAS number and molecular formula.

Technical Whitepaper: 6-Phenoxynicotinic Acid

Content Type: Technical Reference & Synthetic Guide Subject: this compound (CAS: 51362-38-0) Audience: Medicinal Chemists, Process Development Scientists, and Pharmacology Researchers

Executive Summary

This compound (CAS 51362-38-0) is a pivotal heteroaromatic building block in medicinal chemistry, distinguished by its phenoxy-pyridine scaffold. Unlike simple benzyl ethers, the diaryl ether linkage in this molecule offers enhanced metabolic stability against oxidative dealkylation, making it a preferred pharmacophore in the design of HIF prolyl hydroxylase (HIF-PH) inhibitors and Carbonic Anhydrase III (CAIII) inhibitors .

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical profile, validated synthetic protocols, and specific utility in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Profile

| Property | Data Specification |

| Chemical Name | This compound |

| IUPAC Name | 6-Phenoxypyridine-3-carboxylic acid |

| CAS Number | 51362-38-0 |

| Molecular Formula | C₁₂H₉NO₃ |

| Molecular Weight | 215.20 g/mol |

| SMILES | O=C(O)C1=CN=C(OC2=CC=CC=C2)C=C1 |

| Melting Point | 162–164 °C (Crystalline Solid) |

| pKa (Calculated) | ~3.5 (Carboxylic acid), ~2.0 (Pyridine N) |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water; Soluble in aqueous base.[1][2] |

| Appearance | White to off-white crystalline powder |

Synthetic Pathways & Experimental Protocols

The synthesis of this compound relies on Nucleophilic Aromatic Substitution (SₙAr) . The electron-withdrawing carboxylic acid group at the C3 position activates the C6-chlorine of the precursor (6-chloronicotinic acid) towards nucleophilic attack by the phenoxide ion.

Retrosynthetic Analysis (DOT Diagram)

Figure 1: SₙAr mechanism for the synthesis of this compound.

Validated Laboratory Protocol (Direct SₙAr)

Note: This protocol avoids the use of copper catalysts, leveraging the high activation of the pyridine ring.

Reagents:

-

6-Chloronicotinic acid (1.0 eq)

-

Phenol (1.2 eq)

-

Potassium Hydroxide (KOH) (2.5 eq) OR Potassium Carbonate (K₂CO₃)

-

Solvent: DMF (Dimethylformamide) or DMSO

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (1.2 eq) in dry DMF.

-

Deprotonation: Add KOH (2.5 eq) carefully. Stir at room temperature for 30 minutes to generate the potassium phenoxide in situ. Caution: Exothermic.

-

Addition: Add 6-chloronicotinic acid (1.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 110–120°C for 4–6 hours. Monitor reaction progress via TLC (System: MeOH/DCM 1:9) or HPLC.[3] The starting material (Rf ~0.4) should disappear, yielding a more polar spot (product).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice/water (10x volume).

-

Acidification: Adjust pH to ~3.0 using 1N HCl. The product will precipitate as a white solid.

-

-

Purification: Filter the precipitate. Wash the filter cake with cold water (3x) to remove excess phenol and salts. Recrystallize from Ethanol/Water if higher purity (>99%) is required.

-

Yield: Typical yields range from 75% to 85% .

Structural Applications in Drug Discovery

This compound is not merely an intermediate; it is a bioactive scaffold used to probe specific binding pockets in enzymes and receptors.

Carbonic Anhydrase III (CAIII) Inhibition

Recent studies identify 6-substituted nicotinic acid derivatives as selective inhibitors of Carbonic Anhydrase III, a target implicated in dyslipidemia and cancer progression.[4]

-

Mechanism: The carboxylic acid moiety coordinates with the active site Zinc ion (Zn²⁺) , while the bulky 6-phenoxy group occupies the hydrophobic pocket, displacing water and providing isoform selectivity over CA I and CA II.

Fragment-Based Drug Design (FBDD)

-

HIF-PH Inhibitors: The pyridine-3-carboxylic acid core mimics 2-oxoglutarate (a cofactor for HIF prolyl hydroxylase). The 6-phenoxy extension probes the active site entrance, enhancing potency.

-

Opioid Receptor Antagonists: Used as a capping group in the synthesis of Kappa Opioid Receptor (KOR) antagonists to modulate lipophilicity and blood-brain barrier (BBB) penetration.

Pharmacophore Logic Flow

Figure 2: Structure-Activity Relationship (SAR) mapping of the this compound scaffold.

Quality Control & Analytics

To ensure the integrity of the synthesized material for biological assays, the following analytical criteria must be met:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 13.0 (br s, 1H, -COOH)

-

δ 8.65 (d, 1H, Pyridine H2)

-

δ 8.25 (dd, 1H, Pyridine H4)

-

δ 7.45 (m, 2H, Phenoxy)

-

δ 7.10 (d, 1H, Pyridine H5)

-

Diagnostic: The doublet at ~7.10 ppm confirms the 6-position substitution (shielding effect of the ether oxygen).

-

-

HPLC Purity: >98% (detect at 254 nm).

-

Mass Spectrometry (ESI): [M+H]⁺ = 216.2 m/z; [M-H]⁻ = 214.2 m/z.

Safety & Handling (MSDS Highlights)

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Handling: Avoid dust formation. Use in a fume hood to prevent inhalation.

-

Storage: Store at room temperature (15-25°C) in a tightly sealed container. Stable under normal conditions.

References

-

BLD Pharm. (2024). This compound Product Analysis and Properties. Retrieved from

-

ChemicalBook. (2024). 6-Chloronicotinic acid Synthesis and Derivatives. Retrieved from

-

Alzweiri, M., & Al-Helo, T. (2021). 6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer.[4] ResearchGate. Retrieved from

-

PubChem. (2024). Compound Summary: this compound.[1][3][5][6][7][8] National Library of Medicine. Retrieved from

-

Fisher Scientific. (2024). Safety Data Sheet: this compound. Retrieved from

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 33252-28-7 C6H3ClN2 6-Chloronicotinonitrile, CasNo.33252-28-7 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 6. WO2012068589A2 - Modulators of methyl modifying enzymes, compositions and uses thereof - Google Patents [patents.google.com]

- 7. 6-Chloronicotinic acid | CAS#:5326-23-8 | Chemsrc [chemsrc.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Discovery and history of 6-Phenoxynicotinic acid.

This guide provides an in-depth technical analysis of 6-Phenoxynicotinic Acid (6-PNA) .[1] It is structured to serve researchers in medicinal chemistry and process development, specifically distinguishing this compound from its regioisomer (the agrochemical intermediate 2-phenoxynicotinic acid) and detailing its rising prominence as a scaffold in neurodegenerative and anti-infective drug discovery.

From Structural Isomer to Privileged Medicinal Scaffold[1]

Executive Summary & Disambiguation

This compound (CAS: 35620-71-6) is a pyridine-based carboxylic acid building block.[1] While often confused with its regioisomer 2-phenoxynicotinic acid (a massive-volume intermediate for the herbicide Diflufenican), the 6-isomer possesses distinct electronic properties and a separate evolutionary history in the life sciences.[1]

While the 2-isomer is defined by steric bulk and agrochemical utility, the 6-isomer is defined by its high reactivity (nucleophilic susceptibility) and its emerging role as a pharmacophore in Sortilin inhibitors (neurodegeneration) , bacterial trans-translation inhibitors , and epigenetic modulators .

| Feature | This compound | 2-Phenoxynicotinic Acid |

| Structure | Phenoxy group para to Nitrogen | Phenoxy group ortho to Nitrogen |

| Primary Use | Medicinal Chemistry (Neuro/Anti-infective) | Agrochemicals (Diflufenican) |

| Electronic State | Highly activated for | Sterically hindered; requires forcing conditions |

| Key Target | Sortilin, Ribosome (Trans-translation) | Phytoene Desaturase (PDS) |

Historical Genesis: The Rise of a Scaffold

Unlike compounds discovered via serendipity (e.g., Penicillin), this compound emerged through rational library expansion in the late 20th and early 21st centuries.

-

1980s - The Agrochemical Shadow: The initial interest in phenoxypyridines was driven by Bayer and Rhône-Poulenc during the search for pyridinecarboxamide herbicides.[1] The 6-isomer was synthesized primarily to understand structure-activity relationships (SAR) which ultimately ruled out the 6-position for herbicidal activity, pushing it into obscurity for two decades.[1]

-

2010s - The Medicinal Renaissance: High-throughput screening (HTS) campaigns for novel targets identified the 6-phenoxynicotinamide motif as a "privileged structure."[1]

-

2012: Identification as a modulator for methyl-modifying enzymes (Epigenetics).[1]

-

2015: Discovery of its utility in inhibiting bacterial trans-translation, a ribosome rescue pathway essential for Neisseria gonorrhoeae and MRSA survival.

-

2020s: Validation as a core scaffold for Sortilin inhibitors, targeting Progranulin (PGRN) pathways in Frontotemporal Dementia (FTD).[1]

-

Synthetic Chemistry & Mechanism

The synthesis of this compound is a classic example of Nucleophilic Aromatic Substitution (

The Mechanistic Advantage

The 6-position of the nicotinic acid ring is electronically equivalent to the para-position in a nitrobenzene.[1] The ring nitrogen exerts a strong electron-withdrawing effect ($ -I $ and $ -M $ effects), significantly lowering the energy of the transition state (Meisenheimer complex) compared to the 2- or 4- positions.[1]

DOT Diagram:

Caption: The reaction proceeds via an addition-elimination pathway. The anionic intermediate is stabilized by the resonance capability of the pyridine nitrogen.

Process Optimization

While the reaction is thermodynamically favorable, process intensification is required to minimize decarboxylation and ensure high yields.

-

Substrate: 6-Chloronicotinic acid (6-CNA).[1]

-

Nucleophile: Phenol (1.1 eq).[1]

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF or DMSO (High dielectric constant promotes the ionic transition state).[1]

Experimental Protocol: Synthesis of this compound

This protocol is validated for laboratory-scale synthesis (10g scale).

Materials

-

6-Chloronicotinic acid (CAS: 5326-23-8): 10.0 g (63.5 mmol)[1]

-

Phenol: 6.6 g (70.0 mmol)[1]

-

Potassium Carbonate (

), anhydrous: 17.5 g (127 mmol)[1] -

N,N-Dimethylformamide (DMF), anhydrous: 100 mL[1]

-

Hydrochloric acid (1N and 6N)[1]

Methodology

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 6-Chloronicotinic acid and Phenol.

-

Solvation: Add DMF (100 mL) and stir at room temperature until a clear solution (or fine suspension) is observed.

-

Deprotonation: Add

in portions over 5 minutes. Caution: Mild exotherm may occur. -

Reaction: Heat the mixture to 110°C for 12–16 hours.

-

Quench: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (400 mL).

-

Precipitation: Adjust the pH of the aqueous solution to pH ~3.0 using 6N HCl dropwise with vigorous stirring. A thick white precipitate will form.[1]

-

Isolation: Filter the solid via vacuum filtration.[1] Wash the filter cake with water (3 x 50 mL) to remove residual DMF and inorganic salts.[1]

-

Purification: Recrystallize from Ethanol/Water (1:1) if necessary, though crude purity is often >95%.

-

Drying: Dry in a vacuum oven at 50°C for 24 hours.

Expected Yield: 85–92% Appearance: White to off-white crystalline solid.[1]

Applications in Drug Discovery

This compound serves as a critical "Linker-Head" moiety in fragment-based drug design.[1]

Therapeutic Areas Map

DOT Diagram: Therapeutic Applications

Caption: The scaffold's versatility allows it to bridge hydrophobic pockets (phenoxy) with polar active sites (carboxylic acid/amide).[1]

Key Case Studies

-

Sortilin Inhibition (Neurodegeneration): Researchers have utilized the this compound scaffold to create small molecules that bind to Sortilin.[1] By blocking Sortilin, these compounds prevent the degradation of Progranulin (PGRN), a protein critical for neuronal survival. This approach is currently under investigation for treating Frontotemporal Dementia (FTD).[1]

-

Antibacterial Trans-Translation: The scaffold has been identified in screens for inhibitors of the trans-translation pathway—a ribosome rescue mechanism essential for bacteria but absent in humans.[1] This makes 6-PNA derivatives attractive candidates for broad-spectrum antibiotics with low toxicity profiles.[1]

References

-

Sortilin Inhibitors: Patent WO2023101595A1. "Sortilin inhibitors and uses thereof." (2023).[1] Link

-

Epigenetic Modulation: Patent WO2012068589A2.[1] "Modulators of methyl modifying enzymes, compositions and uses thereof." (2012). Link

-

Antibacterial Application: Patent CA3072103A1.[1] "Metabolically stable n-acylaminooxadiazoles useful as antibacterial agents."[1][2] (2020). Link

-

Carbonic Anhydrase Inhibition: Al-Hiari, Y. et al. "6-Substituted nicotinic acid analogues, potent inhibitors of CAIII."[1] ResearchGate (2011).[1] Link

-

General Synthesis (

): Organic Chemistry Portal. "Nucleophilic Aromatic Substitution." (Standard Reference). Link

Sources

Nicotinic Acid and Its Analogues: A Technical Guide to Mechanism, Application, and Drug Development

Abstract

Nicotinic acid (Niacin, Vitamin B3) occupies a unique position in pharmacology, serving as both an essential nutrient and a potent, broad-spectrum lipid-modifying agent. For over half a century, its ability to favorably alter the lipid profile—most notably by significantly increasing high-density lipoprotein (HDL) cholesterol—has made it a cornerstone in the management of dyslipidemia.[1][2] However, its clinical utility has been persistently hampered by poor patient compliance, primarily due to the acute side effect of cutaneous vasodilation, or flushing.[3] The discovery of the G protein-coupled receptor GPR109A as the molecular target for nicotinic acid revolutionized the field, providing a mechanistic framework to understand both its therapeutic effects on lipids and the adverse flushing reaction.[4][5] This breakthrough has catalyzed the development of novel analogues and therapeutic strategies aimed at dissociating the beneficial lipid-modifying actions from the undesirable side effects. This technical guide provides an in-depth review of the key literature, detailing the pharmacodynamic mechanisms, clinical evidence, and the evolution of nicotinic acid analogues for researchers, scientists, and drug development professionals.

Introduction: A Dual-Faced Legacy

The journey of nicotinic acid began with its identification as the vitamin B3, essential for preventing pellagra. In 1955, Rudolf Altschul discovered that gram-level doses of nicotinic acid, far exceeding its vitamin requirements, dramatically lowered plasma cholesterol levels, heralding its second life as a therapeutic agent.[1] It is arguably the most effective drug for raising HDL levels, while also lowering low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), triglycerides, and the highly atherogenic Lipoprotein(a).[1][6][7]

This potent efficacy, however, is overshadowed by a significant tolerability issue: a pronounced and unpleasant flushing of the skin, which occurs shortly after administration.[3] This side effect, while harmless, is the primary reason for non-adherence to therapy. For decades, the mechanisms governing these dual effects remained elusive. The landscape changed dramatically with the deorphanization of GPR109A (also known as HM74A) as the high-affinity receptor for nicotinic acid, providing a unified target to explain its pharmacology.[2][5]

The Core Mechanism: GPR109A Signaling

The discovery of GPR109A, a Gi-coupled receptor highly expressed in adipocytes and immune cells, provided the critical link between nicotinic acid administration and its physiological effects.

The Antilipolytic Effect: A Cornerstone of Lipid Modification

The primary mechanism for nicotinic acid's lipid-lowering effects originates in adipose tissue. The activation of GPR109A on adipocytes initiates a canonical Gi signaling cascade.[8]

-

Receptor Activation: Nicotinic acid binds to GPR109A.

-

Gi Protein Coupling: The activated receptor couples to an inhibitory G protein (Gi).

-

Adenylyl Cyclase Inhibition: The Gi protein inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[8]

-

PKA Inactivation: The decrease in cAMP prevents the activation of Protein Kinase A (PKA).

-

Reduced Lipolysis: In the absence of active PKA, key lipolytic enzymes such as hormone-sensitive lipase (HSL) are not phosphorylated and activated. This potent inhibition of triglyceride breakdown in adipocytes sharply reduces the release of free fatty acids (FFAs) into circulation.[8]

-

Hepatic Consequences: The resulting decrease in FFA flux to the liver reduces the substrate available for hepatic triglyceride synthesis, which in turn decreases the production and secretion of VLDL and, subsequently, LDL particles.[9]

Formulations and Pharmacokinetics: A Balancing Act

The causality behind formulation development is a direct response to the flushing side effect. Different release profiles have been engineered to mitigate the sharp peak in plasma concentration that drives the flushing response, but this has created a trade-off with other potential side effects, notably hepatotoxicity. [3][10]

| Formulation Type | Tmax (Time to Peak) | Dosing | Flushing Severity | Hepatotoxicity Risk | Causality / Rationale |

|---|---|---|---|---|---|

| Immediate-Release (IR) | ~0.5-1 hour | Multiple times daily | High | Low | Rapid absorption causes a Cmax spike, overwhelming the PGD2 pathway, leading to intense flushing. |

| Sustained-Release (SR) | ~4-6 hours | Once or twice daily | Low | High | Slow, prolonged absorption avoids Cmax spike, but maintains constant hepatic exposure, increasing the risk of liver enzyme elevation. [3] |

| Extended-Release (ER) | ~4-5 hours | Once daily (bedtime) | Moderate | Low | Designed to achieve a rate of absorption that is intermediate between IR and SR, balancing flushing reduction with hepatic safety. [10][11]|

Clinical Evidence: From Landmark Trials to Modern Controversies

Nicotinic acid's clinical journey is marked by both significant successes and notable setbacks.

Landmark Efficacy

Pre-statin era trials conclusively demonstrated the benefit of nicotinic acid. It remains the most potent agent for raising HDL-C and has shown efficacy in reducing the progression of atherosclerosis and mortality from coronary heart disease. [1][6]

| Lipid Parameter | Typical Change with Niacin Therapy |

|---|---|

| HDL-Cholesterol | ↑ 15-35% [11] |

| Triglycerides | ↓ 20-50% [7] |

| LDL-Cholesterol | ↓ 5-25% [7] |

| Lipoprotein(a) | ↓ ~25% [6]|

The Combination Therapy Era and Controversy

With the advent of statins, nicotinic acid was repositioned as an add-on therapy for patients with residual risk, particularly those with low HDL. However, large-scale trials like AIM-HIGH and HPS2-THRIVE, which added niacin to intensive statin therapy, failed to show an additional reduction in cardiovascular events compared to statins alone. [6][12]These results have been criticized for study design flaws, but they have significantly dampened enthusiasm for niacin's use in combination therapy. [12]

The Next Generation: Nicotinic Acid Analogues

The primary goal in developing analogues is to create GPR109A agonists that retain the antilipolytic benefits while minimizing or eliminating the flushing response.

-

Acipimox: A pyrazine-carboxylic acid derivative with a longer half-life than nicotinic acid. It is a potent GPR109A agonist but still causes flushing, albeit sometimes less intensely. [5]* Acifran: An analogue that demonstrated agonism at both GPR109A and the related GPR109B receptor. [3]* Laropiprant: A selective DP1 receptor antagonist designed to be co-formulated with nicotinic acid. It effectively reduced flushing but was withdrawn from the market due to concerns about other side effects and a lack of demonstrated improvement in cardiovascular outcomes in its primary clinical trial. [6] The development of "biased agonists"—compounds that selectively activate the Gi pathway (antilipolytic) over the β-arrestin pathway (implicated in flushing and other effects)—is a key area of current research.

Methodologies for Preclinical Evaluation

For drug development professionals, robust and predictive assays are critical. Here are two core protocols for evaluating novel nicotinic acid analogues.

Protocol: In Vitro GPR109A Activation Assay (cAMP Inhibition)

Objective: To quantify the potency and efficacy of a test compound in activating the Gi-coupled GPR109A receptor.

Causality: GPR109A activation inhibits adenylyl cyclase, leading to a measurable drop in intracellular cAMP. This assay directly measures the primary signaling event.

Methodology:

-

Cell Culture: Use a stable cell line (e.g., CHO-K1 or HEK293) engineered to express human GPR109A. Culture cells to ~80-90% confluency in appropriate media.

-

Seeding: Plate cells in a 384-well white opaque plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 10 mM to 100 pM) and a reference agonist (nicotinic acid).

-

Stimulation:

-

Remove culture media from cells.

-

Add the test compound dilutions to the wells.

-

Immediately add a fixed concentration of Forskolin (e.g., 5 µM) to all wells (except negative control). Forskolin directly activates adenylyl cyclase to stimulate cAMP production.

-

Incubate at room temperature for 30 minutes.

-

-

Detection:

-

Lyse the cells and measure cAMP levels using a homogenous assay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a competitive ELISA.

-

-

Data Analysis: Plot the assay signal against the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) relative to nicotinic acid.

Protocol: Ex Vivo Flushing Model (Aortic Ring Vasodilation Assay)

Objective: To assess the potential of a test compound to cause vasodilation, a surrogate for the flushing response.

Causality: The flushing response is a direct result of vasodilation in cutaneous blood vessels. This assay measures a compound's ability to relax pre-constricted arterial tissue.

Methodology:

-

Tissue Dissection: Humanely euthanize a laboratory animal (e.g., Sprague-Dawley rat) and carefully dissect the thoracic aorta.

-

Ring Preparation: Clean the aorta of adherent tissue and cut it into 2-3 mm rings.

-

Mounting: Mount the aortic rings in an organ bath chamber containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Connect the rings to an isometric force transducer.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5 g, replacing the buffer every 15-20 minutes.

-

Viability Check: Test endothelial integrity by assessing relaxation to acetylcholine (e.g., 1 µM) after pre-constriction with phenylephrine (e.g., 1 µM).

-

Pre-Constriction: Wash out the acetylcholine and re-constrict the rings with phenylephrine to achieve a stable contraction plateau (approximately 80% of maximum).

-

Compound Addition: Add the test compound in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM), allowing the response to stabilize at each concentration.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the pre-constriction tension. Plot the relaxation percentage against the log concentration to determine the EC50 and Emax for vasodilation.

Future Directions and Unanswered Questions

The field of nicotinic acid research continues to evolve, with several key questions remaining:

-

GPR109A-Independent Effects: Some studies suggest that not all of niacin's effects are mediated by GPR109A, pointing to other potential mechanisms that could be exploited. [13]* Harnessing Pleiotropic Effects: GPR109A is expressed on various immune cells, and its activation has anti-inflammatory effects. [14][15]This opens therapeutic possibilities in atherosclerosis, neurodegenerative diseases like Alzheimer's and Parkinson's, and even oncology. [16][17][18]* Biased Agonism: The development of agonists that are biased towards the therapeutic Gi signaling pathway and away from the flushing pathway remains a "holy grail" for the field.

Conclusion

Nicotinic acid is a foundational therapeutic agent whose full potential has been constrained by a predictable, on-target side effect. The elucidation of the GPR109A receptor has provided a clear roadmap for modern drug development, transforming the challenge from a black box into a tractable problem of medicinal chemistry and pharmacology. By designing molecules that selectively engage the desired signaling pathways, the next generation of nicotinic acid analogues may finally deliver on the promise of this remarkable molecule: potent, broad-spectrum lipid modification with the tolerability required for widespread clinical use.

References

-

Blomhoff R, Andersen R, Arnesen EK, et al. (2023). Niacin – a scoping review for Nordic Nutrition Recommendations 2023. Food & Nutrition Research. [Link]

-

Bodor, E. T., & Offermanns, S. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. ResearchGate. [Link]

-

Pike, N. B. (2005). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology. [Link]

-

Carlson, L. A. (2005). Nicotinic acid: The broad-spectrum lipid drug. A 50th anniversary review. ResearchGate. [Link]

-

Chen, G., et al. (2023). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Neural Regeneration Research. [Link]

-

Julius, U. (2013). Nicotinic acid as a lipid-modifying drug--a review. Atherosclerosis Supplements. [Link]

-

Dr. G Bhanu Prakash. (2022). 10. Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. YouTube. [Link]

-

Wierzbicki, A. S. (2005). Modified-release nicotinic acid for dyslipidaemia: novel formulation improves tolerability and optimises efficacy. The British Journal of Cardiology. [Link]

-

Knowles, H. J., et al. (2006). Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia. British Journal of Pharmacology. [Link]

-

Gille, A., et al. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology. [Link]

-

Belle, S. H., & Moskophidis, M. (1971). Nicotinic Acid Side Effects and Toxicity: A Review. American Journal of Psychiatry. [Link]

-

Wall, B., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. [Link]

-

Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research. [Link]

-

Ahmed, K., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in Molecular Biosciences. [Link]

-

Keenan, J. (2024). The Niacin Rebirth: Revisiting the Potential of Nicotinic Acid Therapy for Cardiovascular Disease and Niacin Supplementation for Healthy Aging. Medical Research Archives. [Link]

-

Wikipedia contributors. (2024). Nicotine. Wikipedia. [Link]

-

Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

-

Lukasova, M., et al. (2011). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports. [Link]

-

Al-Dhmani, S. S., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

-

ClinicalTrials.gov. (2023). Nicotinic Acid for the Treatment of Alzheimer's Disease. ClinicalTrials.gov. [Link]

-

Deedwania, P. (2023). Niacin. StatPearls - NCBI Bookshelf. [Link]

-

De Moraes, G., et al. (2023). Nicotinamide and Pyruvate as Potential Therapeutic Interventions for Metabolic Dysfunction in Primary Open-Angle Glaucoma—A Narrative Review. PubMed Central. [Link]

-

Hwang, E. S., & Song, S. B. (2017). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. MDPI. [Link]

-

Patsnap. (2024). What NIACR1 agonists are in clinical trials currently?. Patsnap Synapse. [Link]

-

D'Souza, B., et al. (2023). Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. MDPI. [Link]

-

Drugs.com. (2023). Nicotinic Acid Side Effects: Common, Severe, Long Term. Drugs.com. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinic acid as a lipid-modifying drug--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. annualreviews.org [annualreviews.org]

- 9. Niacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. bjcardio.co.uk [bjcardio.co.uk]

- 12. esmed.org [esmed.org]

- 13. mdpi.com [mdpi.com]

- 14. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. What NIACR1 agonists are in clinical trials currently? [synapse.patsnap.com]

Strategic Sourcing and Quality Validation of 6-Phenoxynicotinic Acid

A Technical Guide for Medicinal Chemistry & Drug Discovery

Executive Summary: The Molecule and the Market

6-Phenoxynicotinic acid (6-Phenoxypyridine-3-carboxylic acid) is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for HIF-PH inhibitors (Hypoxia-inducible factor prolyl hydroxylase inhibitors) and aryloxy-pyridine libraries. Its structural motif—a pyridine ring substituted with a carboxylic acid and a phenoxy group—provides a versatile handle for amide coupling reactions in Structure-Activity Relationship (SAR) studies.

Critical Identity Verification: Researchers must exercise extreme caution regarding Chemical Abstracts Service (CAS) registry numbers in this class.

-

Target Molecule: this compound (CAS 51362-38-0 )[1][2][3][4][5]

-

Common Isomer Confusion: 2-Phenoxynicotinic acid (CAS 35620-71-4)

-

Database Error Risk: Some legacy databases may erroneously associate CAS 15862-54-1 with this structure; however, current authoritative inventories (BLD Pharm, Matrix Fine Chemicals) validate 51362-38-0 as the correct identifier for the 6-isomer [1, 2].

Synthesis Logic & Impurity Profiling

To validate a supplier's quality claims, one must understand the synthetic origin of the material. The dominant industrial route utilizes a Nucleophilic Aromatic Substitution (

The Synthetic Pathway

The reaction involves the displacement of the chlorine atom at the C6 position by a phenoxide anion. This reaction is favored due to the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group (or its salt) at the C3 position.

Figure 1: Industrial synthesis route via

Critical Impurities

When sourcing "97%+" purity material, the remaining 3% often consists of specific process contaminants that can interfere with biological assays:

-

Unreacted Phenol: If the workup (acidification and washing) is insufficient, residual phenol can remain. It is cytotoxic and can produce false positives in cell-based assays.

-

6-Chloronicotinic Acid: The starting material. If present, it competes in downstream amide couplings, leading to chloro-substituted byproducts that are difficult to separate.

-

Inorganic Salts: Potassium or Sodium chloride byproducts. High salt content can affect the solubility of the compound in DMSO stocks.

Supplier Landscape Analysis

The supply chain for this compound is bifurcated into "Catalog Houses" (re-packagers) and "Originators" (building block manufacturers).

| Supplier Category | Representative Vendors | Pros | Cons | Recommended For |

| Tier 1: Originators | Enamine , Combi-Blocks , BLD Pharm | High stock levels, lower cost/gram, transparent synthesis origin. | Lead times can vary if stock is in regional warehouse (e.g., Kyiv vs. NJ). | Library synthesis (>10g), Scale-up. |

| Tier 2: Catalog | Sigma-Aldrich , Thermo Fisher | Rigorous QC, fast shipping (local stock), simplified billing. | Higher unit price, often re-packaging Tier 1 material. | Reference standards (<1g), Urgent needs. |

| Tier 3: Aggregators | Various (via MolPort/Ambinter) | Access to niche inventories. | Reliability varies; "ghost stock" is common. | Hard-to-find analogs only. |

Procurement Strategy:

-

For Routine MedChem: Prioritize Combi-Blocks or BLD Pharm . They specialize in pyridine building blocks and typically offer the best balance of purity vs. price [3, 4].

-

For GLP/GMP: If the material is for a late-stage tox study, request a custom batch from Enamine or a CRO with a Certificate of Analysis (CoA) explicitly testing for heavy metals (Cobalt/Copper are often used to make the precursor 6-chloronicotinic acid).

Quality Assurance Protocol (Self-Validating)

Do not rely solely on the vendor's CoA. Implement this incoming material validation workflow to ensure data integrity.

The "Self-Validating" Workflow

This protocol is designed to detect the specific impurities identified in Section 2.2.

Figure 2: Incoming raw material Quality Control decision tree.

Analytical Method (Standard Operating Procedure)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Note: The acid is crucial. Without it, the carboxylic acid moiety will ionize, causing peak tailing and poor resolution from the 6-chloro impurity.

-

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/carbonyl).

-

Mass Spec: ESI Positive Mode (Look for [M+H]+ = 216.06).

Handling and Application Notes

-

Solubility: this compound is sparingly soluble in water but highly soluble in DMSO, DMF, and basic aqueous solutions (e.g., 1M NaOH).

-

Coupling Chemistry: The carboxylic acid is sterically accessible. Standard coupling reagents (HATU, EDC/NHS) work efficiently.

-

Tip: If using carbodiimide coupling (EDC), adding a catalytic amount of DMAP is recommended to overcome the electron-deficient nature of the pyridine ring, which can slightly reduce the nucleophilicity of the intermediate active ester.

-

-

Storage: Stable at room temperature. Hygroscopic tendencies are minimal, but storage in a desiccator is Good Laboratory Practice (GLP).

References

-

Matrix Fine Chemicals. (2024).[2] 6-Phenoxypyridine-3-carboxylic acid Technical Data. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 5326-23-8 (6-Chloronicotinic acid). Retrieved from [Link]

Sources

- 1. 6-PHENOXYPYRIDINE-3-CARBOXYLIC ACID | CAS 51362-38-0 [matrix-fine-chemicals.com]

- 2. echemi.com [echemi.com]

- 3. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 51362-38-0|this compound|BLD Pharm [bldpharm.com]

- 5. aceschem.com [aceschem.com]

Technical Whitepaper: Safety, Handling, and Storage of 6-Phenoxynicotinic Acid

This guide is structured as a technical whitepaper designed for researchers and drug development professionals. It prioritizes field-proven protocols, safety causality, and high-integrity data handling.

CAS: 51362-38-0 | Formula: C₁₂H₉NO₃ | MW: 215.20 g/mol

Executive Summary

6-Phenoxynicotinic acid (6-phenoxy-pyridine-3-carboxylic acid) is a critical heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of HIF prolyl hydroxylase inhibitors and antitubercular agents targeting ECF transporters .[1]

Unlike its 2-phenoxy isomer (a key intermediate for Roxadustat), the 6-phenoxy variant presents unique electronic properties due to the para-positioning of the ether linkage relative to the pyridine nitrogen. This structural nuance influences its solubility profile, metabolic stability, and handling requirements. This guide provides a self-validating framework for the safe management of this compound in a research setting.

Physicochemical Profile & Critical Constants

Understanding the physical state is the first line of defense in safety planning. The lipophilic phenoxy moiety significantly reduces water solubility compared to parent nicotinic acid, necessitating the use of organic solvents for effective dissolution.

| Property | Value | Operational Implication |

| CAS Number | 51362-38-0 | Unique identifier for inventory tracking. |

| Appearance | White to off-white crystalline powder | Discoloration (yellowing) indicates potential N-oxidation or photodegradation. |

| Molecular Weight | 215.20 g/mol | Used for stoichiometric calculations in amide couplings. |

| Solubility | DMSO, DMF, Methanol; Low in Water | Protocol: Use DMSO for stock solutions; avoid aqueous buffers for initial dissolution. |

| Melting Point | 170–176°C (Predicted) | Stable solid at RT; avoid storage near heating blocks. |

| Acidity (pKa) | ~3.5–4.0 (Carboxylic acid) | Corrosive to mucous membranes; requires base for deprotonation in nucleophilic attacks. |

Hazard Identification & Risk Assessment (GHS)

While specific toxicological data (LD50) is often limited for specialized intermediates, this compound is classified under the Warning signal word based on structural activity relationships (SAR) with other pyridine-3-carboxylic acids .

Core Hazards

-

H315 (Skin Irritation): The acidic proton can cause contact dermatitis.

-

H319 (Eye Irritation): Dust particles are highly irritating to the cornea.

-

H335 (STOT-SE): Inhalation of dust triggers respiratory tract inflammation.

The "Dust Vector" Risk

The primary exposure vector in a lab setting is airborne dust during weighing. The compound's crystalline nature allows it to aerosolize easily.

-

Control: All weighing must occur inside a certified chemical fume hood.

-

PPE: Nitrile gloves (min 0.11mm thickness), safety goggles (ANSI Z87.1), and a lab coat are non-negotiable.

Storage & Stability Protocols

Proper storage preserves the integrity of the ether linkage and prevents decarboxylation or N-oxide formation.

Storage Logic

-

Temperature: Store at Room Temperature (15–25°C) . Refrigeration is generally not required unless the facility is prone to high heat (>30°C), but cool storage extends shelf life.

-

Atmosphere: Store under Inert Atmosphere (Argon or Nitrogen) .

-

Reasoning: The pyridine nitrogen is susceptible to slow oxidation to N-oxide over months of exposure to moist air. The ether linkage is robust but can hydrolyze under strong acidic/moist conditions over time .

-

-

Container: Amber glass or opaque plastic to prevent potential photodegradation of the phenoxy-pyridine bond.

Operational Workflow: Handling & Synthesis

This workflow ensures reproducibility and safety. The diagram below illustrates the decision logic for handling this compound from storage to reaction.

Workflow Visualization

Figure 1: Decision logic for handling this compound, emphasizing quality control prior to use.

Detailed Protocol: Solubilization & Coupling

-

Weighing: Place the balance inside the hood. Use an anti-static gun if the powder is flighty.

-

Solvent Choice:

-

Preferred: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

-

Reasoning: The phenoxy group adds lipophilicity. Dissolution in pure water is slow and requires pH adjustment (alkaline) which may not be compatible with all reagents.

-

-

Activation: When using for amide coupling (e.g., with EDC/NHS or HATU), add the base (DIPEA) after dissolving the acid to ensure complete deprotonation of the carboxylic acid (pKa ~4) without precipitating the salt.

Emergency Response & Waste Management

In the event of exposure, immediate action mitigates long-term injury.

Emergency Response Decision Tree

Figure 2: Immediate response protocols for exposure incidents.

Waste Disposal

-

Classification: Hazardous Organic Waste (Halogen-free, unless mixed with halogenated solvents).

-

Protocol: Dissolve any solid residue in a minimal amount of acetone or ethanol before adding to the liquid organic waste container.

-

Neutralization: Do not attempt to neutralize large quantities in the sink. The lipophilic nature prevents effective dilution in water streams, leading to pipe contamination.

References

-

Hafila, A. (2025).[2] Combating antimicrobial resistance through underexplored drug targets and drug-delivery systems. Universität des Saarlandes. Retrieved from [Link]

-

Fisher Scientific. (2023).[3][4][5] Safety Data Sheet: this compound. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025).[2][6] PubChem Compound Summary: Nicotinic Acid Derivatives. Retrieved from [Link]

Sources

- 1. 953731-93-6 | 6-(3-Bromophenoxy)-3-pyridinecarboxylic acid - AiFChem [aifchem.com]

- 2. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 3. fishersci.com [fishersci.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 6. 2-Phenoxynicotinic acid | C12H9NO3 | CID 123450 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 6-Phenoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 6-Phenoxynicotinic Acid

This compound incorporates two key pharmacophores: the nicotinic acid moiety, a derivative of vitamin B3 with diverse biological activities, and a phenoxy group, a common substituent in drug discovery that can modulate physicochemical properties and biological target interactions. The combination of these two fragments in a single molecule makes it a compelling candidate for further investigation. Accurate structural elucidation through spectroscopic methods is the cornerstone of any such research, ensuring the identity and purity of the compound and providing insights into its electronic and conformational properties.

Synthesis of this compound: A Practical Approach

A common and effective method for the synthesis of this compound involves the nucleophilic aromatic substitution of 6-chloronicotinic acid with phenol. This reaction is typically facilitated by a base in a suitable solvent.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 6-chloronicotinic acid (1 equivalent) and phenol (1.1 equivalents) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base Addition: Add a suitable base, such as potassium carbonate (2-3 equivalents), to the mixture. The base acts as a scavenger for the hydrochloric acid byproduct.

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (typically 100-150 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 3-4. This will precipitate the carboxylic acid product.

-

Purification: Collect the precipitate by filtration, wash with water to remove any inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the known chemical shifts of nicotinic acid and phenoxy derivatives, we can predict the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the pyridine ring and the phenoxy group. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 (Pyridine) | 8.8 - 9.0 | d | ~2.0 |

| H-4 (Pyridine) | 8.1 - 8.3 | dd | ~8.0, 2.0 |

| H-5 (Pyridine) | 7.0 - 7.2 | d | ~8.0 |

| H-2'/H-6' (Phenoxy) | 7.1 - 7.3 | d | ~7.5 |

| H-3'/H-5' (Phenoxy) | 7.2 - 7.4 | t | ~7.5 |

| H-4' (Phenoxy) | 7.0 - 7.2 | t | ~7.5 |

| COOH | > 10 | br s | - |

Note: Spectra are typically recorded in DMSO-d₆ or CDCl₃. The chemical shifts can vary depending on the solvent used.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 150 - 152 |

| C-3 (Pyridine) | 125 - 127 |

| C-4 (Pyridine) | 140 - 142 |

| C-5 (Pyridine) | 118 - 120 |

| C-6 (Pyridine) | 162 - 164 |

| C-1' (Phenoxy) | 155 - 157 |

| C-2'/C-6' (Phenoxy) | 120 - 122 |

| C-3'/C-5' (Phenoxy) | 129 - 131 |

| C-4' (Phenoxy) | 124 - 126 |

| C=O (Carboxylic Acid) | 165 - 168 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the aromatic rings, and the ether linkage.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, Strong |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1720 - 1680 | Strong |

| C=C and C=N (Aromatic) | Stretching | 1600 - 1450 | Medium to Strong |

| C-O-C (Ether) | Asymmetric Stretching | 1250 - 1200 | Strong |

| C-O-C (Ether) | Symmetric Stretching | 1070 - 1020 | Medium |

The broad O-H stretch of the carboxylic acid is a particularly diagnostic feature. The presence of multiple bands in the 1600-1450 cm⁻¹ region will confirm the aromatic nature of the compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Molecular Ion Peak

The molecular formula of this compound is C₁₂H₉NO₃. The expected monoisotopic mass is approximately 215.0582 g/mol . In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 215.

Predicted Fragmentation Pattern

The fragmentation of this compound under EI conditions is likely to proceed through several key pathways:

-

Loss of the carboxylic acid group: A significant fragment would be expected at m/z 170, corresponding to the loss of the COOH radical (M - 45).

-

Loss of the phenoxy group: A fragment at m/z 122 could arise from the loss of the phenoxy radical (M - 93).

-

Cleavage of the ether bond: Fragmentation of the ether linkage could lead to the formation of a phenoxy radical (m/z 93) and a nicotinic acid radical cation (m/z 122).

-

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion could produce a fragment at m/z 171.

Caption: Predicted mass spectrometry fragmentation pathways.

Conclusion: A Predictive but Powerful Analytical Framework

This technical guide provides a detailed, albeit predictive, overview of the key spectroscopic data for this compound. By understanding the expected NMR, IR, and MS characteristics, researchers can confidently approach the synthesis and characterization of this and related molecules. The provided protocols and predictive data serve as a valuable resource for scientists in drug discovery and materials science, enabling them to accelerate their research and development efforts. It is always recommended to confirm these predictions with experimental data once the compound is synthesized and purified.

References

While specific experimental data for this compound is not cited, the predictive data and interpretations are based on established principles and data from analogous compounds found in the following general resources:

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

The Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

Methodological & Application

Application Note: 6-Phenoxynicotinic Acid in Drug Discovery

Executive Summary

6-Phenoxynicotinic acid (6-PNA) represents a "privileged structure" in medicinal chemistry, serving as a critical scaffold for the development of small-molecule inhibitors targeting Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) . Its structural core—a pyridine ring substituted with a carboxylic acid at position 3 and a bulky phenoxy group at position 6—acts as a bioisostere for 2-oxoglutarate (2-OG), the essential co-factor for PHD enzymes.

Beyond anemia and ischemia therapies, this scaffold is increasingly utilized in designing antagonists for P2X3 purinergic receptors (chronic cough/pain) and exploring anti-inflammatory pathways structurally related to fenamate NSAIDs.

This guide provides the rationale, synthetic protocols, and biological assay workflows required to utilize 6-PNA in lead optimization and chemical biology.

Primary Application: HIF-PHD Inhibition

Mechanism of Action (MOA)

The therapeutic potential of 6-PNA lies in its ability to mimic 2-oxoglutarate (2-OG).

-

Physiological State (Normoxia): PHD enzymes utilize 2-OG, Oxygen, and Iron (Fe²⁺) to hydroxylate HIF-α transcription factors, marking them for proteasomal degradation via the von Hippel-Lindau (VHL) pathway.

-

Inhibition State: 6-PNA binds to the catalytic site of PHD2. The carboxylic acid (or a bioisosteric hydrazide/amide derivative) bidentately chelates the active site Fe²⁺, while the phenoxy group occupies the hydrophobic pocket normally reserved for 2-OG. This stabilizes HIF-α, inducing erythropoietin (EPO) production.

Pathway Visualization

The following diagram illustrates the intervention point of 6-PNA within the HIF signaling cascade.

Caption: Mechanism of HIF stabilization via PHD inhibition by this compound.

Experimental Protocol: Chemical Synthesis

Objective: Synthesize this compound via Nucleophilic Aromatic Substitution (SNAr). This method is preferred over Ullmann coupling for its operational simplicity and higher yields in electron-deficient pyridine systems.

Reaction Scheme

Reactants: 6-Chloronicotinic acid (Electrophile) + Phenol (Nucleophile). Conditions: K₂CO₃, DMF, 100°C.

Caption: SNAr synthetic route for this compound.

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask, dissolve 6-chloronicotinic acid (1.0 eq, 10 mmol) and phenol (1.2 eq, 12 mmol) in anhydrous DMF (20 mL).

-

Deprotonation: Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq, 25 mmol). Note: Excess base is required to neutralize the carboxylic acid and deprotonate the phenol.

-

Reaction: Heat the mixture to 100°C under nitrogen atmosphere for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (100 mL).

-

Slowly acidify with 1N HCl to pH ~3. The product should precipitate as a white/off-white solid.

-

-

Purification: Filter the solid, wash with cold water (3x), and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Validation Criteria:

-

¹H NMR (DMSO-d₆): Look for the disappearance of the C6-Cl signal and appearance of aromatic phenoxy protons (multiplet, 6.8–7.5 ppm).

-

LC-MS: Mass ion [M+H]⁺ matches theoretical MW.

Experimental Protocol: In Vitro Binding Assay (TR-FRET)

Objective: Determine the IC₅₀ of 6-PNA derivatives against PHD2 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) displacement assay.

Assay Principle

This assay measures the displacement of a fluorescently labeled HIF-1α peptide from the PHD2 active site.

-

Donor: Europium (Eu)-labeled anti-6xHis antibody (binds to His-tagged PHD2).

-

Acceptor: APC-labeled Streptavidin (binds to Biotinylated HIF-1α peptide).

-

Signal: High FRET signal indicates binding. Loss of signal indicates inhibitor binding (displacement).

Reagents & Setup

| Component | Concentration (Final) | Role |

| Recombinant PHD2 | 5 nM | Target Enzyme (His-tagged) |

| HIF-1α Peptide | 50 nM | Biotinylated substrate (C-terminal) |

| 6-PNA (Test Cmpd) | Serial Dilution | Inhibitor |

| 2-Oxoglutarate | 1 µM | Competitive Co-factor (Keep low to detect mimics) |

| Iron (II) | 10 µM | Essential Metal |

Workflow

-

Compound Plating: Dispense 100 nL of test compounds (in DMSO) into a 384-well low-volume black plate. Include IOX2 or Roxadustat as positive controls.

-

Enzyme Addition: Add 5 µL of PHD2/Eu-antibody mix in Assay Buffer (50 mM Tris pH 7.5, 0.01% Tween-20, 0.1% BSA). Incubate 15 mins.

-

Substrate Addition: Add 5 µL of Biotin-HIF1α/APC-Streptavidin mix containing co-factors (Fe²⁺).

-

Incubation: Incubate for 60 minutes at Room Temperature (protected from light).

-

Detection: Read on a TR-FRET compatible plate reader (e.g., EnVision).

-

Excitation: 337 nm

-

Emission 1: 615 nm (Europium)

-

Emission 2: 665 nm (APC)

-

-

Data Analysis: Calculate FRET Ratio (Em665/Em615). Plot % Inhibition vs. Log[Compound] to determine IC₅₀.

Structural Activity Relationship (SAR) Insights

When optimizing 6-PNA, modifications at specific positions yield distinct pharmacological profiles.

| Position | Modification | Effect on Activity |

| C-3 (Acid) | Conversion to Hydrazide | Increases potency (better Fe²⁺ chelation); common in lead compounds. |

| C-3 (Acid) | Esterification | Acts as a prodrug (improves cell permeability, hydrolyzed intracellularly). |

| C-6 (Phenoxy) | Electron-Withdrawing Groups (F, Cl) | Often improves metabolic stability and hydrophobic fit. |

| Pyridine N | Oxidation to N-Oxide | Generally reduces activity; maintain pyridine nitrogen for H-bonding. |

References

-

Maxwell, P. H., & Eckardt, K. U. (2016). "HIF prolyl hydroxylase inhibitors for the treatment of renal anaemia and beyond."[1][2][3] Nature Reviews Nephrology, 12(3), 157–168.

-

Rabinowitz, M. H. (2013). "Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into mounting orchestration protection against ischemia." Journal of Medicinal Chemistry, 56(23), 9369–9402.

-

Gupta, N., & Wishart, D. S. (2014). "HIF-1α Prolyl Hydroxylase Inhibitors: A New Era in the Treatment of Anemia."[1] Current Medicinal Chemistry, 21(34). (Discusses the pharmacophore of pyridine-based inhibitors).

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.

-

Yeh, T. K., et al. (2017). "Discovery of a novel series of 6-substituted nicotinic acid derivatives as HIF prolyl hydroxylase inhibitors." Bioorganic & Medicinal Chemistry Letters, 27(15), 3395-3400.

Sources

- 1. Hypoxia-inducible factor prolyl hydroxylase enzyme inhibitors: ready for primetime? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for scaling up the synthesis of 6-Phenoxynicotinic acid.

An Application Note for the Scale-Up Synthesis of 6-Phenoxynicotinic Acid

Abstract

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its production on a laboratory scale is well-established, but scaling up this synthesis for pilot or industrial production presents significant challenges related to reaction control, safety, and product purification. This document provides a comprehensive guide for the scale-up of this compound synthesis via the Ullmann condensation of 6-chloronicotinic acid and phenol. It details both a bench-scale protocol and a thorough protocol for scaling the process, with a focus on the underlying chemical principles, process optimization, and critical safety considerations.

Introduction and Strategic Importance

This compound serves as a crucial intermediate in medicinal chemistry, forming the core scaffold of several molecules with therapeutic potential. The phenoxy ether linkage to the pyridine ring is a common motif in drug candidates. The successful and efficient synthesis of this molecule in larger quantities is therefore a critical step in the drug development pipeline, enabling advanced preclinical and clinical studies.

The most common and economically viable route for this synthesis is the copper-catalyzed Ullmann condensation. This reaction involves the coupling of an aryl halide (6-chloronicotinic acid) with an alcohol (phenol)[1][2]. While effective, this reaction class traditionally requires high temperatures and polar aprotic solvents, which introduces complexities when moving from gram-scale to kilogram-scale production[1]. This guide aims to provide a robust and validated protocol to navigate these challenges.

The Synthetic Pathway: Ullmann Condensation

The chosen synthetic route is the Ullmann condensation between 6-chloronicotinic acid and phenol.

Reaction Scheme:

Caption: Ullmann condensation for this compound synthesis.

Causality of Selection: This pathway is selected for several key reasons:

-

Starting Material Availability: 6-chloronicotinic acid and phenol are commercially available and relatively inexpensive starting materials[3].

-

Reaction Robustness: The Ullmann condensation is a well-established and reliable method for forming diaryl ethers[4][5].

-

High Conversion: Under optimized conditions, this reaction can achieve high conversion rates, which is crucial for minimizing downstream purification efforts and maximizing yield on a large scale.

Experimental Protocols

PART 3.1: Laboratory-Scale Synthesis (10 g Scale)

This protocol establishes a baseline for reaction performance and provides material for analytical standard development.

Materials:

-

6-Chloronicotinic acid (1.0 eq, 10.0 g, 63.5 mmol)

-

Phenol (1.2 eq, 7.17 g, 76.2 mmol)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq, 17.5 g, 127 mmol)

-

Copper(I) iodide (CuI) (0.1 eq, 1.21 g, 6.35 mmol)

-

Pyridine, anhydrous (100 mL)

Procedure:

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-chloronicotinic acid, phenol, potassium carbonate, and copper(I) iodide.

-

Add 100 mL of anhydrous pyridine to the flask.

-

Begin stirring and purge the system with nitrogen for 15 minutes.

-

Heat the reaction mixture to reflux (approx. 115 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 500 mL of water and stir.

-

Filter the aqueous solution to remove insoluble copper salts.

-

Acidify the filtrate to pH 2-3 with concentrated hydrochloric acid (HCl). A precipitate will form.

-

Cool the mixture in an ice bath for 1 hour to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water (2 x 50 mL).

-

Dry the crude product in a vacuum oven at 60-70 °C.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound.

PART 3.2: Scale-Up Synthesis Protocol (500 g Scale)

This protocol addresses the challenges of heat management, mass transfer, and material handling inherent in larger-scale reactions.

Equipment:

-

5 L jacketed glass reactor with an overhead mechanical stirrer (PTFE paddle), reflux condenser, temperature probe, and nitrogen inlet/outlet.

-

Heating/cooling circulator for the reactor jacket.

-